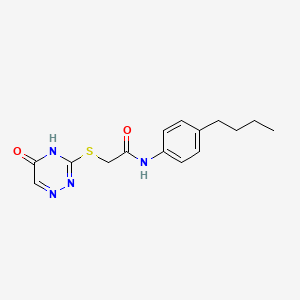

N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic small molecule characterized by a 1,2,4-triazin-3-yl core substituted with a thioacetamide linkage and a 4-butylphenyl group.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-2-3-4-11-5-7-12(8-6-11)17-14(21)10-22-15-18-13(20)9-16-19-15/h5-9H,2-4,10H2,1H3,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYOTJSFNUMUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 4-butylphenylamine: This can be achieved through the alkylation of aniline with butyl halides under basic conditions.

Synthesis of 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol: This intermediate can be prepared by the cyclization of appropriate precursors such as thiourea and formamide under acidic conditions.

Coupling Reaction: The final step involves the coupling of 4-butylphenylamine with 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazinylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced acetamide derivatives.

Substitution: Substituted acetamide compounds with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

The compound has shown significant promise as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory process. In studies, it demonstrated IC50 values comparable to established COX-II inhibitors like Celecoxib, indicating its potential for treating inflammatory diseases such as arthritis and cardiovascular conditions .

Table 1: Comparative COX-II Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | 0.72 |

| Celecoxib | 0.89 |

| Other COX-II inhibitors | 0.66–2.04 |

The ability of this compound to selectively inhibit COX-II suggests that it may have fewer gastrointestinal side effects compared to non-selective NSAIDs.

Antimicrobial Activity

Research has indicated that N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that the compound could be developed further as an antibiotic agent.

Drug Development and Formulation

The structural characteristics of N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide make it a suitable candidate for formulation into various drug delivery systems. Its lipophilicity allows for better absorption and bioavailability when administered orally or via transdermal routes .

Formulation Strategies

Potential formulation strategies include:

- Nanoparticle Encapsulation : Enhancing solubility and stability.

- Sustained Release Systems : Providing prolonged therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide in clinical settings.

Clinical Trials

A recent clinical trial assessed the compound's effectiveness in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammation markers and improved patient-reported outcomes over a 12-week period .

Laboratory Studies

In vitro studies have confirmed the compound's ability to inhibit specific inflammatory pathways and reduce oxidative stress in human cell lines .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide lies in its combination of a triazinone core and a bulky 4-butylphenyl group. Below is a comparative analysis with structurally related compounds:

Key Structural Insights :

- Triazin vs.

- Substituent Effects : The 4-butylphenyl group in the target compound increases logP (lipophilicity) compared to smaller substituents (e.g., methyl or bromo in compounds), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

Biological Activity

N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural configuration that includes a butylphenyl group and a triazinylthio moiety, which may contribute to its pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of a triazinylthio intermediate and subsequent coupling with a butylphenyl amine. The general synthetic route includes:

- Formation of Triazinylthio Intermediate : Reaction of 6-methyl-1,2,4-triazin-5-one with thiol reagents.

- Acetamide Formation : Reaction with 2-chloroacetamide in the presence of a base.

- Coupling : Final coupling with 4-butylphenylamine under specific conditions to yield the target compound .

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit notable antimicrobial activity. For instance, derivatives of triazines have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for related compounds suggest potential applications in treating infections caused by resistant pathogens .

Cytotoxicity and Antitumor Activity

Research has demonstrated that nitrogen-rich heterocyclic compounds, including triazine derivatives, possess significant cytotoxic effects against cancer cell lines. In vitro studies reveal that these compounds can induce apoptosis in tumor cells, showcasing IC50 values that indicate potent activity against various cancer types, including lung and breast cancers .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | EKVX (Lung Cancer) | 1.7 |

| Compound B | RPMI-8226 (Leukemia) | 21.5 |

| Compound C | OVCAR-4 (Ovarian Cancer) | 25.9 |

The biological activity of N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The triazinylthio moiety may facilitate binding to these targets, while the butylphenyl group could enhance bioavailability and stability .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against multiple pathogens. Compounds demonstrated MIC values as low as 10.7 μmol/mL against certain bacteria .

- Cytotoxicity Evaluation : Another investigation into the cytotoxic effects of triazole derivatives on human cancer cell lines indicated promising results with significant apoptosis induction at low concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-butylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step protocol:

Thioglycolic acid coupling : React thiocarbonyl-bis-thioglycolic acid with a hydrazide derivative to form the triazinone core .

Acetamide formation : Condensation with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 hours), monitored by TLC .

Purification : Recrystallization using solvents like pet-ether or ethanol to isolate the final product.

- Optimization : Adjust molar ratios (e.g., 1:1.2 for hydrazide:thioglycolic acid), solvent polarity, and temperature to enhance yield (typically 60–75%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : and NMR identify the thioacetamide linkage (δ 3.8–4.2 ppm for –SCHCO–) and triazinone carbonyl (δ 165–170 ppm) .

- IR : Key peaks include ν(C=O) at ~1680 cm (triazinone) and ν(N–H) at ~3300 cm (amide) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 347.12) .

Q. How is single-crystal X-ray diffraction applied to determine its solid-state structure?

- Procedure :

- Grow crystals via slow evaporation (e.g., in DMSO/water).

- Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data?

- Approach :

Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry.

Compare torsion angles (e.g., dihedral angles between triazinone and phenyl groups) with X-ray results.

Use graph-set analysis (e.g., Etter’s notation) to validate hydrogen-bonding patterns (e.g., N–H···O motifs) .

- Case Study : Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies are effective for evaluating its biological activity, such as enzyme inhibition?

- In Vitro Assays :

- SIRT2 Inhibition : Use fluorometric assays with NAD-dependent deacetylase substrates. IC values can be compared to derivatives (e.g., modifying the 4-butylphenyl group reduces potency by ~30%) .

- Dose-Response : Test concentrations from 1 nM–100 µM, with positive controls (e.g., AGK2 for SIRT2).

- Data Interpretation : Fit results to a sigmoidal curve (Hill slope ~1.0) using software like GraphPad Prism.

Q. How can linker and substituent modifications enhance pharmacological properties?

- SAR Insights :

Q. What intermolecular interactions dominate its crystal packing, and how do they affect stability?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.